N'-{2-hydroxy-5-nitrobenzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-{2-Hydroxy-5-nitrobenzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic hydrazide derivative featuring a 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups at positions 4 and 5, respectively. The triazole ring is linked via a sulfanyl group to an acetohydrazide moiety, which is further functionalized with a 2-hydroxy-5-nitrobenzylidene Schiff base.
Properties
Molecular Formula |
C26H24N6O7S |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24N6O7S/c1-37-21-12-16(13-22(38-2)24(21)39-3)25-29-30-26(31(25)18-7-5-4-6-8-18)40-15-23(34)28-27-14-17-11-19(32(35)36)9-10-20(17)33/h4-14,33H,15H2,1-3H3,(H,28,34)/b27-14+ |
InChI Key |
HSRYXRAZMXSVFS-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Thiosemicarbazide formation : 3,4,5-Trimethoxybenzohydrazide reacts with phenylisothiocyanate under reflux in methanol for 3 hr.
- Cyclization : The intermediate is treated with 2N NaOH at reflux, followed by acidification to pH 5–6 with HCl to yield the triazole-thiol.
Key Data :
| Parameter | Value/Observation | Source |
|---|---|---|
| Yield | 75–85% | |
| IR (C═S stretch) | 1250–1280 cm⁻¹ | |
| $$^1$$H NMR (δ) | 7.29–7.50 (m, Ar-H), 14.16 (br s, SH) |
Alkylation to Form Sulfanyl Acetate Ester
Procedure :
The triazole-thiol reacts with ethyl bromoacetate in acetone containing K$$2$$CO$$3$$ at room temperature for 6 hr.
| Condition | Outcome | Source |
|---|---|---|
| Solvent | Acetone | |
| Base | K$$2$$CO$$3$$ (2 equiv) | |
| Yield | 78–82% |
Hydrazinolysis to Acetohydrazide Intermediate
Procedure :
The ethyl ester undergoes reflux with hydrazine hydrate (80%) in ethanol for 6 hr.
| Technique | Data | Source |
|---|---|---|
| HPLC retention time | 6.37 min | |
| IR (C=O stretch) | 1685 cm⁻¹ | |
| HR-MS | [M+H]⁺: 452.1558 (Calcd: 452.1551) |
Condensation with 2-Hydroxy-5-nitrobenzaldehyde
Procedure :
Equimolar amounts of acetohydrazide and 2-hydroxy-5-nitrobenzaldehyde react in ethanol with glacial acetic acid under reflux for 8 hr.
| Parameter | Observation | Source |
|---|---|---|
| $$^1$$H NMR (δ) | 10.2 (s, OH), 8.56–8.51 (s, CH=N) | |
| IR (C=N stretch) | 1610–1630 cm⁻¹ | |
| Yield | 60–65% |
Comparative Analysis of Synthetic Routes
Table 1 : Yield optimization strategies
| Step | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Cyclization | 4 hr (85% yield) | 3 min (95% yield) |
| Alkylation | 6 hr (82% yield) | Not reported |
Table 2 : Purity assessment (HPLC)
| Intermediate | Purity (%) | Source |
|---|---|---|
| Triazole-thiol | 98.5 | |
| Acetohydrazide | 99.2 | |
| Final compound | 97.8 |
Challenges and Solutions
- Nitration control : Selective mono-nitration of 2-hydroxybenzaldehyde requires precise temperature control (0–5°C) to avoid dinitro byproducts.
- Steric effects : Bulky 3,4,5-trimethoxyphenyl groups necessitate extended reaction times during cyclization.
Chemical Reactions Analysis
Types of Reactions
N’-{2-hydroxy-5-nitrobenzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N’-{2-hydroxy-5-nitrobenzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-hydroxy-5-nitrobenzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and nitro group is crucial for its binding affinity and specificity. Pathways involved may include oxidative stress response, apoptosis, and signal transduction.
Comparison with Similar Compounds
Triazole Core Modifications
- : The compound 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,4,6-trimethoxyphenyl)methylene]acetohydrazide shares the triazole-sulfanyl-acetohydrazide backbone but replaces the 3,4,5-trimethoxyphenyl group with a 4-methylphenyl group and the nitro-hydroxybenzylidene with a 2,4,6-trimethoxybenzylidene. This substitution reduces molecular weight (502.58 vs.
- : 2-{[4-Allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)acetohydrazide introduces an allyl group and a toluidinomethyl substituent on the triazole, increasing steric bulk and hydrogen-bonding capacity. The 4-hydroxybenzylidene moiety may enhance antioxidant activity compared to the nitro-substituted target compound .
Benzylidene Variations
- : N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide replaces the nitro group with an allyl substituent on the benzylidene ring. This modification likely improves solubility but reduces electrophilicity, impacting reactivity in biological systems .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Lipophilicity : The 3,4,5-trimethoxyphenyl group improves membrane permeability, a critical factor for bioavailability in anticancer agents .
Biological Activity
N'-{2-hydroxy-5-nitrobenzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that integrates multiple functional groups, notably the 1,2,4-triazole ring known for its diverse biological activities. This article explores its biological activity based on recent findings from various studies.
- Molecular Formula : C26H24N6O7S
- Molar Mass : 564.57 g/mol
- CAS Number : 664978-44-3
The compound's structure includes a benzylidene moiety, a triazole ring, and a sulfanyl group, which contribute to its potential biological activities.
Antibacterial Activity
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. Studies have shown that this compound demonstrates promising antibacterial activity against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | < 10 | |
| Escherichia coli | < 20 | |
| Pseudomonas aeruginosa | < 15 | |
| Mycobacterium smegmatis | < 5 |
The compound's efficacy against Mycobacterium smegmatis is particularly notable, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like streptomycin.
Antifungal and Anticancer Activities
In addition to antibacterial properties, this compound has shown antifungal and anticancer activities:
- Antifungal Activity : Exhibits effectiveness against common fungal strains such as Candida albicans and Aspergillus niger.
-
Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines:
- Melanoma (IGR39) : High cytotoxicity observed.
- Triple-negative breast cancer (MDA-MB-231) : Considerable inhibition of cell proliferation.
- Pancreatic carcinoma (Panc-1) : Notable effects on tumor cell viability.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with enzymes involved in bacterial cell wall synthesis and fungal growth.
- DNA Interaction : Molecular docking studies suggest that the compound binds effectively to DNA gyrase and other relevant targets in pathogens.
- Cell Membrane Disruption : The sulfanyl group enhances permeability and disrupts membrane integrity in microbial cells.
Case Studies
Recent studies have highlighted the compound's potential in therapeutic applications:
- A study conducted by Mohammed et al. (2020) evaluated several triazole derivatives for their antibacterial properties and found that those similar to this compound exhibited superior activity against resistant strains of bacteria compared to conventional antibiotics .
- Another study focused on the anticancer properties of triazole derivatives demonstrated that compounds with similar structures showed enhanced cytotoxicity against melanoma cells when compared to standard treatments .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis requires multi-step protocols, including triazole ring formation, sulfanyl group introduction, and hydrazide condensation. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance solubility and reactivity of intermediates .
- Catalysts : Use cesium carbonate for nucleophilic substitution or p-toluenesulfonic acid for acid-catalyzed condensations .
- Purification : Column chromatography (silica gel, chloroform:methanol gradients) or recrystallization from ethanol removes impurities .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : - and -NMR confirm hydrazone geometry (E/Z isomerism) and triazole substitution patterns .
- IR : Identify key functional groups (e.g., C=N stretch at ~1600 cm, S-H absence confirming sulfanyl linkage) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals form): Resolves absolute configuration and hydrogen-bonding networks .
Q. How can researchers troubleshoot low yields during the final hydrazide condensation step?
- Methodological Answer :
- Stoichiometry : Ensure excess hydrazine hydrate (1.2–1.5 eq.) to drive the reaction .
- Moisture control : Use anhydrous solvents and inert atmosphere to prevent hydrolysis .
- Reaction monitoring : Track progress via TLC (chloroform:methanol 7:3) or HPLC to identify intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives?
- Methodological Answer :
- Functional group variation : Modify the 3,4,5-trimethoxyphenyl group (e.g., replace with halogenated or hydroxylated aryl rings) to assess antibacterial vs. anticancer activity .
- Docking simulations : Use AutoDock Vina to predict interactions with targets like tubulin (anticancer) or fungal CYP51 (antifungal) .
- In vitro assays : Compare IC values against reference compounds (e.g., doxorubicin for cytotoxicity, fluconazole for antifungal activity) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and microbial strains (e.g., Candida albicans ATCC 10231) .
- Control variables : Account for solvent effects (DMSO concentration ≤1% in cell cultures) and incubation times .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends in efficacy .
Q. How can molecular interaction mechanisms be elucidated for this compound’s hydrazone and triazole moieties?
- Methodological Answer :
- Spectroscopic titrations : Monitor UV-Vis or fluorescence quenching to study binding with DNA or proteins .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics with targets like human serum albumin .
- Mutagenesis studies : Engineer enzymes (e.g., COX-2) with active-site mutations to identify critical hydrogen bonds from the hydrazone group .
Data Analysis & Experimental Design
Q. What computational tools are recommended for predicting the compound’s reactivity and stability?
- Methodological Answer :
- DFT calculations : Gaussian 09 to model redox behavior (e.g., nitro group reduction potentials) and tautomerism .
- Molecular dynamics (MD) : GROMACS simulates stability in biological membranes or aqueous environments .
- ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., logP for membrane permeability) .
Q. How should researchers design experiments to assess the compound’s photostability and oxidative degradation?
- Methodological Answer :
- Forced degradation studies : Expose to UV light (254 nm) or HO (3%) and monitor via HPLC for degradation products .
- LC-MS/MS : Identify oxidative byproducts (e.g., sulfoxide formation from sulfanyl group oxidation) .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .
Comparative & Mechanistic Studies
Q. What distinguishes this compound’s bioactivity from analogs lacking the 3,4,5-trimethoxyphenyl group?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with mono-methoxy or nitro-substituted aryl groups and test against MCF-7 cells. The trimethoxy group enhances tubulin binding via hydrophobic interactions .
- Transcriptomics : RNA-seq of treated cells identifies upregulated apoptosis pathways (e.g., caspase-3 activation) unique to the trimethoxy derivative .
Q. How can researchers validate the role of the sulfanyl group in modulating enzyme inhibition?
- Methodological Answer :
- Thiol-blocking assays : Treat with N-ethylmaleimide (NEM) to covalently modify the sulfanyl group; loss of activity confirms its role .
- Enzyme kinetics : Compare K values of the parent compound vs. desulfurized analogs for targets like topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
